molecular formula C14H24N2O3 B11798188 Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate

Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate

Cat. No.: B11798188
M. Wt: 268.35 g/mol
InChI Key: KSQSERVMOJZSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.35 g/mol . It is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a hydroxypentynyl group. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 5-hydroxypent-2-yn-1-yl bromide . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The hydroxyl and alkyne groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-hydroxypent-2-YN-1-YL)piperazine-1-carboxylate is unique due to its combination of a piperazine ring with a hydroxypentynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 4-(5-hydroxypent-2-ynyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)7-5-4-6-12-17/h17H,6-12H2,1-3H3

InChI Key

KSQSERVMOJZSMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.